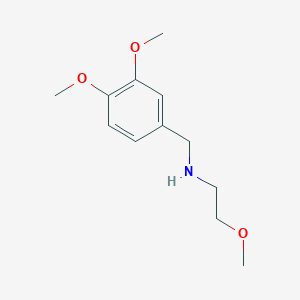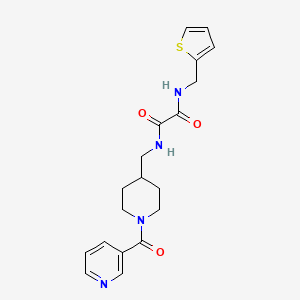![molecular formula C22H26N2O4 B2569563 N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-phenoxyacetamide CAS No. 921525-37-3](/img/structure/B2569563.png)
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-phenoxyacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-phenoxyacetamide is a useful research compound. Its molecular formula is C22H26N2O4 and its molecular weight is 382.46. The purity is usually 95%.
BenchChem offers high-quality N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-phenoxyacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-phenoxyacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticonvulsant and Schizophrenia Treatment Potential
Research has highlighted the synthesis of new derivatives of dibenzo[b,e][1,4]diazepin-1-ones, which include compounds structurally similar to N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-phenoxyacetamide, demonstrating potential biological and pharmacological activity. These activities are particularly noted in the context of anticonvulsant effects and schizophrenia treatment within the central nervous system (CNS). The compounds were synthesized through an efficient four-step process, showing promise for further exploration in neuroscience and pharmacological research (Cortés et al., 2007).
Antiallergic Properties
Another study focused on the synthesis of 11-substituted 6,11-dihydrodibenz[b,e]oxepin-2-carboxylic acid derivatives, closely related to the core structure of the compound , which demonstrated orally active antiallergic properties. These compounds showed potent inhibitory effects on specific allergic reactions in rats and guinea pigs, suggesting their utility in developing new antiallergic medications. The structural elements critical for enhanced antiallergic activities were identified, including a dibenzoxepin ring system, which is part of the chemical structure of the compound in focus (Ohshima et al., 1992).
Synthetic Methodology Development
Further research has contributed to the synthetic methodology by developing new routes to synthesize dimethyl 2,3-dihydrobenzo[b]oxepine-2,4-dicarboxylates, a process that could be relevant for synthesizing compounds with similar structures to N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-phenoxyacetamide. These synthetic advancements open up possibilities for creating a variety of structurally related compounds with potential applications in medicinal chemistry and drug development (Ahn et al., 2012).
Novel Heterocyclic Skeletons
Another significant contribution to the field is the development of novel fused oxazapolycyclic skeletons, such as dimethyl 7-oxa-2a1-azabenzo[b]-cyclopenta[pq]pleiadene-1,2-dicarboxylate. This research showcases the creation of unique heterocyclic systems that exhibit strong blue emission properties, indicating their potential for applications in materials science and photophysical studies. Such research demonstrates the broader implications of studying complex oxazepin derivatives in various scientific domains (Petrovskii et al., 2017).
特性
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-4-12-24-18-11-10-16(13-19(18)28-15-22(2,3)21(24)26)23-20(25)14-27-17-8-6-5-7-9-17/h5-11,13H,4,12,14-15H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZELNZRIFLJSHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)NC(=O)COC3=CC=CC=C3)OCC(C1=O)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-phenoxyacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-methyl-3-[(4-methylphenyl)methyl]-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2569480.png)
![1,7-dimethyl-3-(2-methylallyl)-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2569482.png)
![3-[1-(2-Chlorophenyl)-2-nitroethyl]-1-hydroxy-2-phenylindole](/img/structure/B2569484.png)
![7-[(2-Chlorophenyl)methyl]-3-methyl-8-{4-[(3-methylphenyl)methyl]piperazinyl}-1,3,7-trihydropurine-2,6-dione](/img/structure/B2569487.png)

![(Z)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylacrylamide](/img/structure/B2569490.png)
![3-[(3R,5S)-3,5-Difluoropiperidine-1-carbonyl]-5-fluorosulfonyloxypyridine](/img/structure/B2569491.png)






![4-{4-[(3-Methylphenoxy)acetyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B2569503.png)